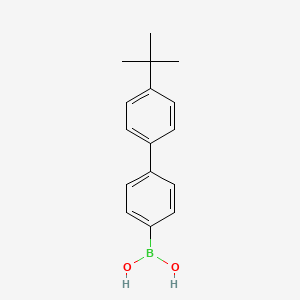

4-(4-Tert-butylphenyl)phenylboronic acid

Descripción general

Descripción

4-(4-Tert-butylphenyl)phenylboronic acid, also known as TBBPA, is a boronic acid derivative that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and acetonitrile. TBBPA is commonly used as a building block for the synthesis of various compounds and as a reagent in Suzuki-Miyaura cross-coupling reactions.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Process : 4-(4-Tert-butylphenyl)phenylboronic acid has been synthesized using trimethyl borate and Grignard reagents. The optimized process involves a specific molar ratio, temperature control, and reaction time, achieving a final yield of 69.5% (He Quan-guo, 2007).

Biochemical Nanosensors and Drug Development

- Surface Functionalization : This compound is used in surface functionalization of platinum nanoparticles, aiding in the development of biochemical nanosensors and potential drugs. The interaction with platinum nanoparticles and its implications in SERS and TERS studies have been researched (E. Proniewicz et al., 2023).

Catalytic Applications

- Catalysis in Chemical Reactions : Research includes its use in rhodium-catalyzed enantioselective addition to N-Boc arylimines and in catalyzing dehydrative condensation between carboxylic acids and amines (M. Storgaard & J. Ellman, 2009); (Ke Wang et al., 2018).

Nanotechnology in Healthcare

- Photodynamic Therapy : Phenylboronic acid-functionalized pyrene derivatives have been synthesized for self-assembling into nanorods, which can be used for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy (Ting Li & Yang Liu, 2021).

Pharmaceutical and Chemical Engineering

- Wide Applications : Phenylboronic acid and its derivatives, including this compound, are utilized in various fields such as self-regulated insulin delivery, tissue engineering, separation, and sensor systems due to their ability to form reversible complexes with compounds like saccharides (Chu Liang-yin, 2006).

Drug Delivery Systems

- Glucose-Responsive Materials : Its incorporation in glucose-responsive materials, particularly in nanogels, micelles, and mesoporous silica nanoparticles, shows potential applications in drug delivery, especially for insulin (Rujiang Ma & Linqi Shi, 2014).

Safety and Hazards

4-(4-Tert-butylphenyl)phenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .

Mecanismo De Acción

Target of Action

4-(4-Tert-butylphenyl)phenylboronic acid is primarily used as a cross-coupling building block in the synthesis of various organic compounds . It is particularly used in the preparation of tetracyclines and tetracycline derivatives .

Mode of Action

The compound interacts with its targets through a process known as cross-coupling . This is a type of reaction where two different organic compounds are joined together with the help of a metal catalyst. The boronic acid group in the compound plays a crucial role in this reaction, acting as a nucleophile that forms a bond with an electrophile present in the target molecule .

Biochemical Pathways

biosynthesis of proteins . Tetracyclines are known to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit .

Pharmacokinetics

cell permeability . Boronic acids are known to form reversible covalent complexes with 1,2 and 1,3-diols, which could potentially influence their absorption and distribution .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through cross-coupling reactions . In the context of tetracycline synthesis, the resulting compounds have antibacterial properties .

Análisis Bioquímico

Biochemical Properties

4-(4-Tert-butylphenyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, it can interact with glycoproteins and glycolipids by binding to their carbohydrate moieties, affecting their function and stability .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. In some cell types, it can modulate cell signaling pathways by inhibiting or activating specific enzymes. For example, it can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation. For instance, it can inhibit serine proteases by forming a covalent bond with the serine residue in the active site. Additionally, it can bind to carbohydrate moieties on glycoproteins and glycolipids, affecting their function and stability. These interactions can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At high doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit glycolytic enzymes, leading to a decrease in glycolytic flux and an increase in the levels of upstream metabolites. Additionally, it can interact with cofactors such as NAD+ and FAD, affecting their availability and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. For example, it can bind to glycoproteins and glycolipids, leading to its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles through interactions with targeting signals on proteins. Additionally, post-translational modifications such as phosphorylation and glycosylation can affect its localization and activity. For example, it can be directed to the endoplasmic reticulum or Golgi apparatus through interactions with specific targeting signals .

Propiedades

IUPAC Name |

[4-(4-tert-butylphenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11,18-19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWGMWCSASZVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)

![1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B3042037.png)